An In-depth Technical Guide to Benzyldimethyldecylammonium Chloride (CAS No: 965-32-2)
An In-depth Technical Guide to Benzyldimethyldecylammonium Chloride (CAS No: 965-32-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyldimethyldecylammonium chloride (BDDAC), a quaternary ammonium compound (QAC), is a cationic surfactant with potent antimicrobial properties. This technical guide provides a comprehensive overview of BDDAC, including its physicochemical properties, synthesis, mechanisms of action, and key applications in research and industry. Detailed experimental protocols for its synthesis, antimicrobial susceptibility testing, and in vitro cytotoxicity assessment are provided to facilitate its practical application in a laboratory setting.
Introduction
Benzyldimethyldecylammonium chloride, identified by the CAS number 965-32-2, is a member of the alkyl dimethyl benzyl ammonium chloride family.[1][2] These compounds are characterized by a positively charged quaternary nitrogen atom covalently bonded to a benzyl group, two methyl groups, and a long alkyl chain, in this case, a decyl group. This amphipathic structure, possessing both a hydrophilic cationic head and a hydrophobic alkyl tail, underpins its functionality as a surfactant and a broad-spectrum antimicrobial agent effective against a variety of bacteria and fungi.[2][3] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and cell death.[2][3] BDDAC is utilized in a range of applications, including as a disinfectant in healthcare and industrial settings, a preservative in personal care products, and as a research tool for studying antimicrobial resistance and surfactant properties.[2][3]
Physicochemical and Antimicrobial Properties
A summary of the key physicochemical and reported antimicrobial properties of Benzyldimethyldecylammonium chloride and its close analogs are presented in the tables below. It is important to note that specific antimicrobial activity can vary depending on the microbial species and the testing conditions.
Table 1: Physicochemical Properties of Benzyldimethyldecylammonium Chloride
| Property | Value | Reference |
| CAS Number | 965-32-2 | [3][4][5][6][7] |
| Molecular Formula | C₁₉H₃₄ClN | [2][3] |
| Molecular Weight | 311.93 g/mol | [3] |
| Appearance | White to light brown powder | [2][3] |
| Melting Point | 50 - 60 °C | [3] |
| Solubility | Soluble in water and organic solvents | [8] |
Table 2: Antimicrobial Activity of Benzyldimethylalkylammonium Chlorides
| Compound | Microorganism | MIC | MBC | Reference |
| Benzyldimethyldodecylammonium chloride | Pseudomonas fluorescens | 20 mg/L | 10 mg/L | [9][10] |
| Benzalkonium chloride (C12-C16 mixture) | S. aureus | - | - | |
| Benzalkonium chloride (C12-C16 mixture) | E. coli | - | - | |
| Benzalkonium chloride (C12-C16 mixture) | P. aeruginosa | - | - | |
| Benzalkonium chloride (C12-C16 mixture) | C. albicans | - | - |
Table 3: Surfactant Properties of Alkyl Benzyl Dimethyl Ammonium Chlorides
| Compound | Property | Value | Reference |
| Dodecyldimethylbenzylammonium chloride (C12) | Critical Micelle Concentration (CMC) | Varies (e.g., in the range of 0.082 to 0.104 mol/kg for the second CMC) | [11][12] |
| Benzalkonium chloride (C12-C16 mixture) | Surface Tension | 28.27 mN/m (at 1 g/L and 19.7°C) | [13] |
Note: Specific CMC and surface tension values for Benzyldimethyldecylammonium chloride (C10) were not found in the performed searches. The provided data for related compounds illustrate the general properties.
Synthesis of Benzyldimethyldecylammonium Chloride
The synthesis of Benzyldimethyldecylammonium chloride is a two-step process involving the formation of the tertiary amine precursor, N,N-dimethyl-1-decanamine, followed by its quaternization with benzyl chloride.
Synthesis of N,N-dimethyl-1-decanamine
There are several methods to synthesize N,N-dimethyl-1-decanamine. Two common laboratory-scale routes are presented below.
Route A: Reductive Amination of Decanal
This method involves the reaction of decanal with dimethylamine in the presence of a reducing agent.
Route B: Reaction of Decanoyl Chloride with Dimethylamine
This route involves the conversion of decanoic acid to decanoyl chloride, followed by reaction with dimethylamine.
Quaternization of N,N-dimethyl-1-decanamine
This final step involves the reaction of the synthesized N,N-dimethyl-1-decanamine with benzyl chloride to yield the desired quaternary ammonium salt.
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action of Benzyldimethyldecylammonium chloride is the disruption of the microbial cell membrane.[2][3] This process can be broken down into several key steps:
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Adsorption and Binding: The positively charged cationic head of the BDDAC molecule is attracted to the negatively charged components of the microbial cell surface.
-
Hydrophobic Interaction: The long hydrophobic decyl tail penetrates the lipid bilayer of the cell membrane.
-
Membrane Disruption: The insertion of the alkyl chains disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and permeability.
-
Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential ions (e.g., K⁺) and small organic molecules from the cytoplasm.
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Inhibition of Cellular Processes: The disruption of the membrane potential and the loss of essential components inhibit vital cellular processes, ultimately leading to cell death.
Experimental Protocols
Synthesis of Benzyldimethyldecylammonium Chloride
This protocol outlines the synthesis starting from decanoic acid.
Part A: Synthesis of N,N-dimethyl-1-decanamine
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Acid Chloride Formation: In a round-bottom flask, dissolve decanoic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain decanoyl chloride.
-
Amidation: Dissolve the crude decanoyl chloride in anhydrous DCM and cool to 0°C. In a separate flask, prepare a solution of excess dimethylamine (e.g., 2.2 equivalents of a 2M solution in THF) in DCM. Slowly add the decanoyl chloride solution to the dimethylamine solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
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Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N,N-dimethyl-1-decanamine can be purified by vacuum distillation.
Part B: Quaternization
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified N,N-dimethyl-1-decanamine (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Benzyl Chloride: Add benzyl chloride (1.05 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield Benzyldimethyldecylammonium chloride as a white to off-white solid.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: From a fresh culture (18-24 hours) of the test microorganism on a suitable agar plate, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of BDDAC Dilutions: Prepare a stock solution of Benzyldimethyldecylammonium chloride in a suitable solvent (e.g., water or DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of BDDAC that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, subculture 10-100 µL from each well that shows no visible growth onto a suitable agar plate. Incubate the plates at the appropriate temperature and duration. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the ISO 10993-5 standard for testing the in vitro cytotoxicity of medical device materials and can be adapted for chemical compounds.
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Cell Culture: Culture a suitable human cell line (e.g., HeLa, HEK293, or a relevant cell line for the intended application) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a 96-well plate. Seed the cells at a density that will result in 80-90% confluency at the time of the assay. Incubate at 37°C in a humidified 5% CO₂ incubator.
-
Preparation of BDDAC Solutions: Prepare a stock solution of Benzyldimethyldecylammonium chloride in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in cell culture medium to achieve the desired test concentrations.
-
Cell Treatment: After the cells have adhered and reached the desired confluency, remove the culture medium and replace it with the medium containing the various concentrations of BDDAC. Include a vehicle control (medium with the solvent used for the stock solution) and a positive control (a known cytotoxic substance).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The viable cells will reduce the yellow MTT to a purple formazan product.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting the cell viability against the logarithm of the BDDAC concentration and fitting the data to a dose-response curve. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[14]
Conclusion
Benzyldimethyldecylammonium chloride is a versatile quaternary ammonium compound with significant antimicrobial and surfactant properties. Its efficacy stems from its ability to disrupt microbial cell membranes. This guide has provided a detailed overview of its characteristics, synthesis, and key experimental protocols to aid researchers and professionals in its application. Further research is warranted to establish a more comprehensive profile of its antimicrobial spectrum and toxicological properties.
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